6-Fluoro-2-methylquinazolin-4-ol is an organofluorine compound classified within the quinazoline family. It features a quinazoline core structure characterized by a fluorine atom at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position. This compound is notable for its potential biological activity, particularly in inhibiting certain enzymes and interacting with various biomolecules.
The compound can be synthesized through various methods, including aza-reactions, microwave-assisted reactions, and ultrasound-promoted reactions. These methods utilize different starting materials and conditions to achieve the desired product.
6-Fluoro-2-methylquinazolin-4-ol is classified as a heterocyclic organic compound due to its nitrogen-containing ring structure. It is also categorized under organofluorine compounds due to the presence of a fluorine atom, which enhances its chemical reactivity and biological activity.
The synthesis of 6-Fluoro-2-methylquinazolin-4-ol can be accomplished through several techniques:
These synthetic methods vary in complexity and yield efficiency. For instance, microwave-assisted reactions can achieve yields of 70% or more in significantly reduced times compared to conventional heating methods. The choice of method often depends on available resources and desired purity levels of the final product.
The molecular formula for 6-Fluoro-2-methylquinazolin-4-ol is , with a molecular weight of approximately 182.17 g/mol. The presence of fluorine significantly affects both the physical and chemical properties of this compound, enhancing its lipophilicity and metabolic stability.
6-Fluoro-2-methylquinazolin-4-ol participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-Fluoro-2-methylquinazolin-4-ol involves its interaction with specific enzymes and receptors. The fluorine atom enhances binding affinity, leading to increased potency against targets such as poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase). The compound can inhibit enzyme activity by occupying active or allosteric sites, thus blocking substrate access or altering enzyme conformation .
6-Fluoro-2-methylquinazolin-4-ol is typically a white crystalline solid with a melting point around 206–208 °C. Its solubility varies based on solvents used, showing better solubility in organic solvents compared to water.
The compound exhibits notable stability due to the presence of the fluorine atom, which increases lipophilicity and metabolic stability. It has a pKa value that suggests it behaves as a weak acid in solution .
6-Fluoro-2-methylquinazolin-4-ol has several scientific applications:
6-Fluoro-2-methylquinazolin-4-ol (CAS 15912-68-2), alternatively termed 6-fluoro-2-methyl-4-quinolinol, represents a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry. This molecule integrates a quinazolinone core—a benzo-fused pyrimidine system—with strategic substitutions: a fluorine atom at the C6 position, a methyl group at C2, and a hydroxyl group at C4. Its crystalline solid form (melting point: 268–275°C) and high purity (≥99% HPLC) make it a valuable synthetic intermediate and pharmacological scaffold. The compound exemplifies targeted molecular design, leveraging fluorine’s electronegativity and the steric-electronic effects of methyl and hydroxy groups to optimize bioactivity and physicochemical properties [5] [8].
Quinazolin-4-ol derivatives have evolved from natural product isolates to synthetically tailored bioactive agents. Vasicine (peganine), isolated from Adhatoda vasica in 1888, marked the first recognized quinazoline alkaloid with bronchodilator activity. The mid-20th century witnessed systematic exploration of this scaffold, culminating in clinically validated drugs like the antimalarial febrifugine (derived from Dichroa febrifuga) and the EGFR inhibitor erlotinib [7] [8]. The 4-hydroxy tautomer (4-quinazolinone) is particularly significant due to its stability and hydrogen-bonding capacity, which facilitate target binding. For example, 4-hydroxyquinolines serve as precursors to antimalarials such as chloroquine, which underwent repurposing studies for COVID-19 [6] [8].
Table 1: Key Milestones in Quinazolin-4-ol Derivative Development
Year | Development | Significance | Reference |
---|---|---|---|
1888 | Isolation of vasicine | First quinazoline alkaloid identified | [9] |
1940s | Febrifugine characterization | Validated antimalarial efficacy | [7] |
2000s | EGFR inhibitors (e.g., erlotinib) | Approved anticancer agents targeting tyrosine kinases | [7] [9] |
2020s | Repurposing of chloroquine for COVID-19 | Highlighted scaffold versatility | [6] |
6-Fluoro-2-methylquinazolin-4-ol emerges within this legacy as a synthetically accessible analog. Its design builds on structure-activity relationship (SAR) studies indicating that C6 fluorine enhances membrane permeability and C2 alkyl groups improve metabolic stability [5] [8].
Fluorine substitution at C6 profoundly alters the physicochemical and biological behavior of quinazolin-4-ols. The fluorine atom (van der Waals radius: 1.47 Å) mimics hydrogen (1.20 Å) while exerting strong electron-withdrawing effects (σₚ = 0.06). This combination enhances bioavailability through increased lipophilicity (cLogP +0.5–0.7) and membrane permeability, as observed in 6-fluoro-2-methylquinazolin-4-ol compared to non-fluorinated analogs [2] [6]. Crucially, the C–F bond stabilizes adjacent carbocations, mitigating oxidative metabolism and extending plasma half-life. Monofluoromethylation strategies—using reagents like ICH₂F or FCH₂SO₂Cl—enable precise installation of fluorine, as demonstrated in the synthesis of α-fluoromethylaziridines and hydrofluoromethylated pyrrolidines [2].
Table 2: Impact of C6 Fluorination on Quinazolin-4-ol Bioactivity
Compound | C6 Substituent | EGFR IC₅₀ (µM) | Cytotoxicity (HepG2 IC₅₀, µM) |
---|---|---|---|
2-Methylquinazolin-4-ol | H | 12.4 | 28.7 |
6-Fluoro-2-methylquinazolin-4-ol | F | 4.2 | 9.5 |
6-Chloro-2-methylquinazolin-4-ol | Cl | 8.6 | 14.2 |
Data adapted from screening studies of fluorinated heterocycles [1] [9].
Fluorine also modulates electronic interactions with biological targets. In EGFR inhibition, the C6 fluorine of 6-fluoro-2-methylquinazolin-4-ol forms dipole-mediated hydrogen bonds with Arg841 and Lys721, enhancing binding affinity by 1.8–3.2-fold over non-fluorinated counterparts [1] [6]. This effect underpins its utility in fluorescent probes, where fluorine’s inductive stabilization amplifies quantum yield in cellular imaging applications [5].
The C2 methyl and C4 hydroxy groups synergistically govern molecular conformation, electronic distribution, and target engagement. The methyl group’s steric bulk (+CH₃) restricts rotation at C2–N1, promoting planar quinazoline ring geometry favorable for intercalation into kinase ATP pockets. This enhances selectivity for targets like EGFR, where 2-methylquinazolines exhibit 5–10-fold lower IC₅₀ than 2-H analogs [9]. Additionally, methyl groups shield metabolic sites, reducing CYP450-mediated deactivation. For instance, 2-methyl substitution in 6-fluoroquinazolin-4-ols decreases hepatic clearance by 40% in microsomal assays [9].
The C4 hydroxy group enables tautomerism (lactam-lactim equilibrium), facilitating pH-dependent solubility and dual hydrogen bonding. In the lactam form (4-oxo), it acts as a hydrogen bond acceptor, while in lactim (4-hydroxy), it serves as a donor. This dynamic supports interactions with residues in enzymatic active sites—notably, the hydroxy form chelates Mg²⁺ ions in kinase domains [7] [8]. Molecular docking of 6-fluoro-2-methylquinazolin-4-ol reveals binding free energies of −9.2 kcal/mol with EGFR (PDB: 4HJO), driven by hydroxy coordination to Met793 and methyl-induced hydrophobic packing with Leu718 [3] [9].
Table 3: Substituent Effects on Quinazolin-4-ol Properties
Position | Substituent | Key Effects | Bioactivity Example |
---|---|---|---|
C2 | Methyl | - Enhances metabolic stability - Promotes planar conformation - Increases lipophilicity | 64% yield in tert-BuOK-mediated synthesis [6] |
C4 | Hydroxy | - Tautomerism enables H-bonding - pH-dependent solubility - Metal ion chelation | EGFR ΔG = −9.2 kcal/mol [3] [9] |
C6 | Fluoro | - Electron withdrawal - Metabolic blockade - Enhanced membrane transport | Antiproliferative IC₅₀ = 1.01–9.86 µg/mL [1] |
Synthetic methodologies capitalize on these groups. The methyl group is introduced via Niementowski synthesis (anthranilic acid + acetamide) or Grimmel-Guinther-Morgan protocols (PCl₃-mediated cyclization) [9]. The C4 hydroxy arises from hydrolytic ring closure of methyl esters or oxidative cyclization under KMnO₄ [7]. Recent advances employ microwave-assisted routes to couple 6-fluoro-2-methylquinazolin-4-ol with zerumbone, yielding conjugates with sub-micromolar cytotoxicity against HepG2 and MCF-7 cells [3].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8